Uridine-5'-diphosphate-glucose

Glycosyltransferase Enzyme Kinetics Plant Biochemistry

UDP-glucose is structurally unique among nucleotide sugars-single-epimer analogs fail to substitute in glycosyltransferase assays, causing kinetic artifacts or complete activity loss. This compound is the mandatory glucosyl donor for eukaryotic glycogen synthases and the essential reference agonist for P2Y14 receptor screening. • 4-fold lower Km than UDP-galactose in plant UGTs; up to 100-fold higher kcat/KM in microbial systems. • P2Y14 EC50 = 132 nM (CHO cells) - calibrated baseline for agonist/antagonist screening. • t1/2 = 107-773 min (alkaline); established one-pot enzymatic synthesis at 70% yield, >95% purity enables labeled derivative production.

Molecular Formula C15H24N2O17P2
Molecular Weight 566.30 g/mol
CAS No. 133-89-1
Cat. No. B086263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-5'-diphosphate-glucose
CAS133-89-1
SynonymsDiphosphate Glucose, Uridine
Diphosphoglucose, Uridine
Glucose, UDP
Glucose, Uridine Diphosphate
UDP Glucose
UDPG
Uridine Diphosphate Glucose
Uridine Diphosphoglucose
Molecular FormulaC15H24N2O17P2
Molecular Weight566.30 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1
InChIKeyHSCJRCZFDFQWRP-JZMIEXBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine-5'-diphosphate-glucose (CAS 133-89-1): Scientific Selection Guide for Procurement and Research


Uridine-5'-diphosphate-glucose (UDP-glucose, CAS 133-89-1) is a nucleotide sugar and the alpha-D-glucosyl ester of uridine diphosphate . It functions as an activated glucose donor in glycosyltransferase reactions, serving as a fundamental substrate for glycogen synthesis in animals and fungi, as well as for the biosynthesis of glycolipids, glycoproteins, and proteoglycans across all domains of life [1].

Why UDP-Glucose Cannot Be Casually Substituted: A Brief for the Evidence-Based Buyer


UDP-glucose occupies a unique position in nucleotide sugar metabolism, and its substitution with structurally similar analogs—even those differing by a single epimerization—can lead to orders-of-magnitude changes in enzyme kinetics or complete loss of biological function. Glycosyltransferases exhibit exquisite selectivity for the sugar moiety, the nucleotide base, and the diphosphate linkage, meaning that UDP-galactose, UDP-N-acetylglucosamine, UDP-xylose, or TDP-glucose cannot be assumed to function interchangeably [1][2][3]. The quantitative evidence below demonstrates that procurement decisions must be guided by specific, assay-validated performance metrics rather than nominal structural similarity.

Quantitative Differential Evidence for UDP-Glucose Against Key Analogs and Alternatives


UDP-Glucose Exhibits 4-Fold Lower Km than UDP-Galactose in Plant Glycosyltransferase Assays

In kinetic assays with the recombinant plant UDPG:glucosyltransferase CaUGT2 from Catharanthus roseus, UDP-glucose is the clearly preferred co-substrate over UDP-galactose, exhibiting a Km value 4-fold lower than that measured for UDP-galactose [1]. This quantitative preference directly informs selection when glucosylation efficiency is paramount.

Glycosyltransferase Enzyme Kinetics Plant Biochemistry

UDP-Glucose Displays ~100-Fold Higher Catalytic Efficiency than UDP-Galactose in a Microbial Glycosyltransferase

Kinetic characterization of the glycosyltransferase AvpGT from Streptomyces sp. revealed that UDP-glucose is the most specific glycosyl donor. The catalytic efficiency (kcat/KMapp) for UDP-glucose is (1.1 ± 0.3) × 10^5 M⁻¹·s⁻¹, a value approximately 100-fold higher than that measured for UDP-galactose under identical assay conditions [1].

Glycosyltransferase Enzyme Kinetics Microbial Natural Products

UDP-Glucose Outperforms TDP-Glucose by a Factor of >60,000 in kcat for a Spinosyn Glycosyltransferase

The glycosyltransferase SpnG, involved in spinosyn biosynthesis, exhibits extreme discrimination between nucleotide carriers. Substitution of the natural TDP-sugar donor with UDP-glucose results in a >60,000-fold reduction in kcat, rendering the enzyme essentially non-functional with the UDP-linked substrate [1]. This finding highlights the critical importance of the nucleotide moiety in enzyme recognition and turnover.

Glycosyltransferase Substrate Specificity Natural Product Biosynthesis

UDP-Glucose Shows 8-Fold Lower Catalytic Efficiency than UDP-Xylose but Remains the Next-Best Alternative for a Plant Xylosyltransferase

Xyloglucan xylosyltransferase 1 (XXT1) from Arabidopsis thaliana exhibits unexpected promiscuity. While UDP-xylose is the natural substrate and displays 8-fold higher catalytic efficiency (kcat/KM) than UDP-glucose, UDP-glucose is nonetheless a competent donor, with comparable kcat values to UDP-xylose and over 10-fold higher activity than UDP-arabinose or UDP-galactose [1]. This positions UDP-glucose as a distinct alternative when UDP-xylose is unavailable or when glucosylation activity is desired.

Glycosyltransferase Substrate Promiscuity Plant Cell Wall

UDP-Glucose Activates the P2Y14 Receptor with an EC50 of 132 nM, Comparable to UDP but Distinct from Other Nucleotide Sugars

UDP-glucose acts as a natural agonist of the Gi-coupled P2Y14 receptor, which is expressed in immune cells and mediates inflammatory signaling. In CHO cells expressing the human P2Y14 receptor, UDP-glucose exhibits an EC50 value of 132 nM for stimulating Gi-mediated inhibition of adenylyl cyclase [1]. This potency is distinct from that of other nucleotide sugars; for instance, UDP-glucuronic acid does not activate this receptor, and the potency of UDP-glucose is approximately 4-fold lower than that of UDP (EC50 = 33 nM), the endogenous agonist [1][2].

GPCR P2Y14 Receptor Immunology Pharmacology

UDP-Glucose Demonstrates Extended Alkaline Stability with Half-Lives Ranging from 107 to 773 Minutes

Biophysical and enzymatic stability analyses indicate that UDP-glucose is more robust than previously assumed. Under alkaline conditions, the calculated in vitro half-life (t1/2) for UDP-glucose ranges from 107 to 773 minutes, which is over two orders of magnitude greater than its estimated in planta turnover time of 36 seconds . This stability profile supports its reliable use in extended enzymatic reactions and as a stable analytical standard.

Chemical Stability Nucleotide Sugar Metabolism Plant Biochemistry

Evidence-Backed Application Scenarios for UDP-Glucose Procurement and Use


In Vitro Glycosyltransferase Assays Requiring High Catalytic Efficiency and Substrate Affinity

Researchers characterizing novel glycosyltransferases or optimizing glycoengineering workflows should select UDP-glucose as the primary glucosyl donor. Quantitative evidence demonstrates that UDP-glucose exhibits a 4-fold lower Km than UDP-galactose in plant UGTs [1] and up to 100-fold higher catalytic efficiency (kcat/KM) in microbial systems [2], ensuring maximal assay sensitivity and robust product formation.

P2Y14 Receptor Pharmacology and GPCR Drug Discovery

UDP-glucose is the essential reference agonist for P2Y14 receptor assays. Its distinct EC50 value of 132 nM in CHO cells provides a calibrated baseline for screening synthetic analogs and for studying receptor desensitization mechanisms [3]. This specific activity distinguishes it from inactive analogs like UDP-glucuronic acid, making UDP-glucose the required positive control for any P2Y14-focused campaign.

Glycogen and Starch Metabolism Studies in Eukaryotic Systems

For investigations into glycogen synthesis in animal and fungal models, UDP-glucose is the non-negotiable substrate. Unlike bacterial and plant systems that utilize ADP-glucose, eukaryotic glycogen synthases are strictly dependent on UDP-glucose as the activated glucose donor [4]. Procurement of high-purity UDP-glucose is therefore mandatory for accurate kinetic characterization of mammalian and yeast glycogen synthases.

Enzymatic Synthesis and Stable Isotope Labeling Workflows

The demonstrated chemical stability of UDP-glucose (t1/2 = 107–773 minutes under alkaline conditions) , combined with well-established high-yield enzymatic synthesis protocols (e.g., one-pot synthesis from glucose with 70% yield and >95% purity) [5], makes it a reliable starting material for preparative-scale reactions and for the production of labeled UDP-[13C]-glucose derivatives used in metabolic flux analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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